

L-364,918 experimental variability and how to reduce it

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	L-364918	
Cat. No.:	B1673718	Get Quote

Technical Support Center: L-364,918

Welcome to the technical support center for L-364,918 (also known as Devazepide or L-364,718). This resource is designed to assist researchers, scientists, and drug development professionals in reducing experimental variability and addressing common challenges encountered when working with this potent and selective CCK1 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is L-364,918 and what is its primary mechanism of action?

L-364,918, also known as Devazepide, is a potent, competitive, and selective nonpeptide antagonist of the Cholecystokinin 1 (CCK1) receptor, formerly known as the CCK-A receptor.[1] [2] Its primary mechanism of action is to block the binding of the endogenous ligand, cholecystokinin (CCK), to the CCK1 receptor.[1] This inhibition prevents the activation of downstream signaling pathways. The CCK1 receptor is a G-protein coupled receptor (GPCR) primarily located in the gastrointestinal system, including the pancreas and gallbladder, where it is involved in processes like enzyme secretion, gallbladder contraction, and satiety signaling.[2]

Q2: What are the recommended solvents and storage conditions for L-364,918?

For preparing stock solutions, Dimethyl Sulfoxide (DMSO) and ethanol are commonly used. L-364,918 is soluble in DMSO up to 100 mM and in ethanol up to 50 mM.[3] For long-term

Troubleshooting & Optimization





storage, it is recommended to store stock solutions at -20°C or -80°C.[3] For in vivo studies, working solutions should ideally be prepared fresh on the day of use.[4]

Q3: How can I minimize precipitation of L-364,918 when preparing aqueous working solutions for cell-based assays?

Precipitation upon dilution in aqueous buffers is a common issue due to the poor aqueous solubility of L-364,918.[3] To mitigate this, consider the following strategies:

- Minimize Final Organic Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your assay medium as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cell toxicity.[3]
- Use a Surfactant: The inclusion of a low concentration of a biocompatible surfactant, such as Tween® 80, in your final dilution buffer can help maintain the compound in solution.[3]
- Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions in your aqueous buffer.
- Gentle Warming and Sonication: Brief and gentle warming in a 37°C water bath or sonication can aid dissolution.[3] However, exercise caution to prevent compound degradation.

Q4: What are potential off-target effects of L-364,918 and how can I control for them?

While L-364,918 is highly selective for the CCK1 receptor over the CCK2 receptor, at high concentrations, the possibility of off-target effects exists.[5] A known consequence of prolonged on-target CCK1 receptor blockade in animal models is the increased risk of cholesterol gallstone formation due to impaired gallbladder emptying.[6] To investigate and control for potential off-target effects, researchers can:

- Use the Lowest Effective Concentration: Perform thorough dose-response studies to identify the lowest concentration of L-364,918 that produces the desired on-target effect.[6]
- Employ Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the CCK1 receptor.[6] If the experimental effect of L-364,918 persists in the absence of its primary target, it suggests an off-target mechanism.[6]



• Conduct Off-Target Profiling: If resources allow, screen L-364,918 against a broad panel of receptors and kinases to identify potential unintended molecular interactions.[6]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with L-364,918.

Troubleshooting & Optimization

Check Availability & Pricing

Problem	Potential Cause	Suggested Solution
Inconsistent results between experiments	1. Cell Passage Number: CCK1 receptor expression may vary with cell passage number. 2. Reagent Variability: Different batches of reagents (e.g., serum, agonist) can introduce variability. 3. Pipetting Errors: Inaccurate pipetting can lead to significant variations.	1. Use cells within a defined and consistent passage number range for all experiments. 2. Use the same batch of critical reagents for a set of experiments. If a new batch is necessary, perform a bridging experiment to ensure consistency. 3. Ensure pipettes are properly calibrated. Use positive displacement pipettes for viscous solutions.
No or low inhibitory activity observed in a functional assay	1. Compound Degradation: Improper storage or handling may have led to the degradation of L-364,918. 2. Low Compound Potency: The concentration range tested may be too low. 3. Poor Solubility: The compound may have precipitated out of the assay buffer. 4. Suboptimal Assay Conditions: Cell density, agonist concentration, or incubation times may not be ideal. 5. Incorrect Receptor Subtype: The cell line may not express the CCK1 receptor or may express the CCK2 receptor, for which L-364,918 has a much lower affinity.[5]	1. Use a fresh stock of the inhibitor and confirm proper storage conditions (-20°C or -80°C).[3] 2. Test a wider range of inhibitor concentrations. 3. Visually inspect for precipitation. If observed, refer to the FAQ on minimizing precipitation. 4. Optimize assay conditions by titrating cell number, using an EC80 concentration of the agonist (e.g., CCK-8), and varying preincubation time with the inhibitor. 5. Confirm CCK1 receptor expression in your cell line using methods like RT-PCR or a specific antibody.
High background signal or "inhibitory" effect of the vehicle control	1. DMSO Toxicity: The final concentration of DMSO in the assay may be too high, causing cellular stress or	Perform a DMSO toxicity test to determine the maximum tolerated concentration for your cell line. Typically, the



	death. 2. Contaminated Reagents: Assay buffers or other reagents may be contaminated.	final DMSO concentration should be kept below 0.5%.[3] 2. Prepare fresh assay buffers and reagents.
L-364,918 shows activity in cells not expressing the CCK1 receptor	Off-Target Effects: The inhibitor may be interacting with other cellular targets.	1. Perform a counterscreen against a panel of other GPCRs or relevant targets. 2. Test the inhibitor in a functional assay that is independent of the CCK1 receptor signaling pathway (e.g., a general cell viability assay).

Data Presentation

Physicochemical Properties of L-364,918 (Devazepide)

Property	Value	Reference
Molecular Formula	C25H20N4O2	[5]
Molecular Weight	408.5 g/mol	[5]
CAS Number	103420-77-5	[7]
Synonyms	Devazepide, L-364,718, MK- 329	[1][5][7]
Solubility in DMSO	Up to 100 mM	[3]
Solubility in Ethanol	Up to 50 mM	[3]

In Vitro Activity of L-364,918 (Devazepide)



Receptor	Assay Type	Species/Tissue	IC50 / Ki	Reference
CCK1	Radioligand Binding	Rat Pancreas	81 pM (IC50)	[4]
CCK1	Radioligand Binding	Bovine Gallbladder	45 pM (IC50)	[4]
CCK1	Radioligand Binding	-	0.3 nM (K _i)	[5]
CCK2	Radioligand Binding	Guinea Pig Brain	245 nM (IC50)	[4]
CCK2	Radioligand Binding	-	342 nM (K _i)	[5]

In Vivo Administration of L-364,918 (Devazepide) in Rodents



Application Area	Route of Administrat ion	Dosage	Animal Model	Key Findings	Reference
Food Intake / Satiety	Intraperitonea I (IP)	0.1 - 1.0 mg/kg	Rat/Mouse	Increases food intake and blocks the anorectic effect of CCK-8.	[8]
Gastrointestin al Motility	Oral Gavage	4 mg/kg/day	Rat	Reverses the delay in transit time induced by ileal lipid infusion.[9]	[9]
Tumor Growth Inhibition	-	-	Mouse Xenograft	Reduced Ewing tumor growth by 40%.	[10]
Conditioned Reward	Intraperitonea I (IP)	0.1 or 1.0 mg/kg	Rat	Attenuated the development of conditioned activity.[11]	[11]

Experimental Protocols Preparation of L-364,918 Stock and Working Solutions

Objective: To prepare stock and working solutions of L-364,918 for in vitro and in vivo experiments.

Materials:



- L-364,918 (Devazepide) powder
- Dimethyl Sulfoxide (DMSO), sterile
- Ethanol, sterile
- · Sterile saline
- Tween® 80
- Corn oil
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)
- Water bath (optional)

Protocol for 10 mM Stock Solution in DMSO:

- Weigh the required amount of L-364,918 powder (Molecular Weight: 408.46 g/mol).[3]
- Add the appropriate volume of DMSO to achieve a 10 mM concentration (e.g., dissolve 4.085 mg in 1 mL of DMSO).
- Vortex thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution.[3]
- Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store aliquots at -20°C or -80°C for long-term storage.

Protocol for Working Solutions for In Vitro Assays:

Thaw an aliquot of the 10 mM stock solution at room temperature.



- Perform serial dilutions of the stock solution in the appropriate aqueous buffer or cell culture medium to achieve the desired final concentrations.
- Ensure the final DMSO concentration is below 0.5% (v/v) to prevent cytotoxicity.[3] For example, a 1:1000 dilution of the 10 mM stock will result in a 10 μ M working solution with 0.1% DMSO.

Protocol for Working Solutions for In Vivo Administration:

- Suspension for Oral Gavage or IP Injection: To prepare a 1 mL working solution of 5 mg/mL, add 100 μL of a 50 mg/mL DMSO stock solution to 900 μL of 20% SBE-β-CD in saline and mix well.[12]
- Solution for Oral Gavage or IP Injection: To prepare a 1 mL working solution of ≥ 5 mg/mL, add 100 μL of a 50 mg/mL DMSO stock solution to 900 μL of corn oil and mix thoroughly.[12]

In Vitro Radioligand Competitive Binding Assay

Objective: To determine the binding affinity (K_i) of L-364,918 for the CCK1 receptor.

Materials:

- Cell membranes expressing the human CCK1 receptor (e.g., from HEK293 or CHO cells)
- Radiolabeled CCK ligand (e.g., [3H]CCK-8 or [1251]CCK-8)
- L-364,918 (Devazepide)
- Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.5 mM EDTA, pH 7.4)[13]
- Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4)[13]
- Non-specific binding control (e.g., 1 μM unlabeled CCK-8)
- 96-well filter plates (e.g., glass fiber GF/C)
- Scintillation cocktail and counter

Protocol:



- Membrane Preparation: Prepare a membrane fraction from CCK1-expressing cells by homogenization and centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
- Assay Setup: In a 96-well plate, add the following in a final volume of 250 μL:
 - 150 μL of membrane preparation
 - 50 μL of varying concentrations of L-364,918
 - 50 μL of radiolabeled CCK ligand at a fixed concentration (at or below its K_a)
- Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[8]
- Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand.
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value from the competition curve and calculate the K_i using the Cheng-Prusoff equation.[14]

In Vivo Gastric Emptying Assay in Rats

Objective: To evaluate the effect of L-364,918 on gastric emptying.

Materials:

- Adult rats
- L-364,918 (Devazepide) and vehicle control



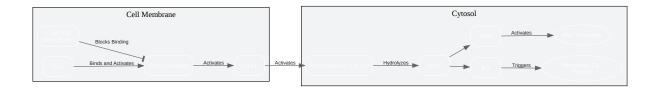
- Phenol red non-nutrient test meal
- Oral gavage needles
- Surgical instruments
- 0.1 N NaOH
- Spectrophotometer

Protocol:

- Animal Preparation: Fast rats for 18-24 hours with free access to water.
- Dosing: Administer L-364,918 or vehicle control via the desired route (e.g., intraperitoneal injection or oral gavage) at a predetermined time before the test meal.
- Test Meal Administration: Administer a standard volume of the phenol red test meal via oral gavage.
- Gastric Emptying Period: Wait for a defined period (e.g., 20 minutes) to allow for gastric emptying.
- Stomach Excision: Euthanize the animals and surgically excise the stomach.
- Sample Processing: Homogenize the entire stomach in a known volume of 0.1 N NaOH.
- Quantification: Centrifuge the homogenate and measure the absorbance of the supernatant at 560 nm to determine the amount of phenol red remaining in the stomach.
- Data Analysis: Calculate the percentage of gastric emptying for each animal and compare the results between the L-364,918-treated and vehicle-treated groups using appropriate statistical tests.

Visualizations

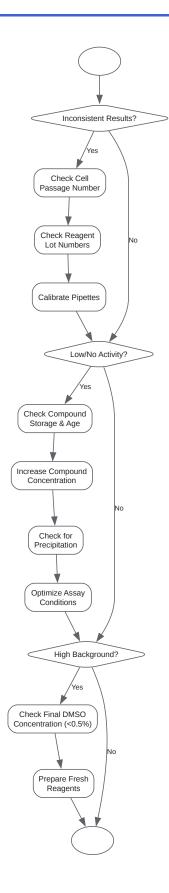




Click to download full resolution via product page

Caption: CCK1 Receptor Signaling Pathway and the Inhibitory Action of L-364,918.





Click to download full resolution via product page

Caption: Troubleshooting Workflow for Common Issues in L-364,918 Experiments.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Devazepide (L-364,718, MK-329) | CCK1 inhibitor | Probechem Biochemicals [probechem.com]
- 8. benchchem.com [benchchem.com]
- 9. The effect of the cholecystokinin antagonist devazepide (L364718) on the ileal brake mechanism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Devazepide, a nonpeptide antagonist of CCK receptors, induces apoptosis and inhibits Ewing tumor growth PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Devazepide, a CCKA receptor antagonist, impairs the acquisition of conditioned reward and conditioned activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [L-364,918 experimental variability and how to reduce it]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673718#l-364-918-experimental-variability-and-how-to-reduce-it]

Disclaimer & Data Validity:





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com